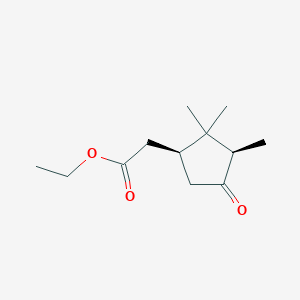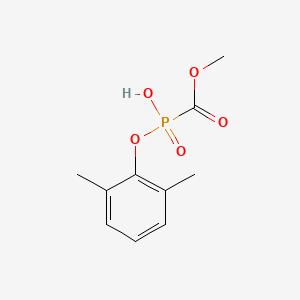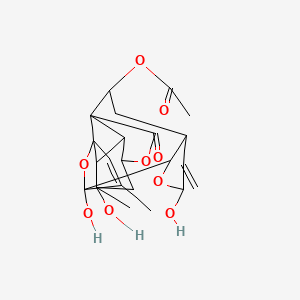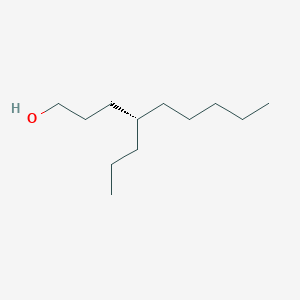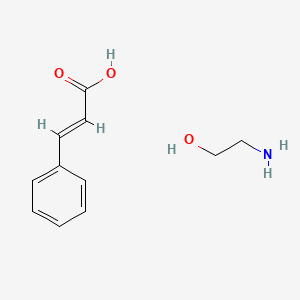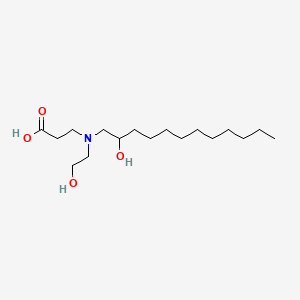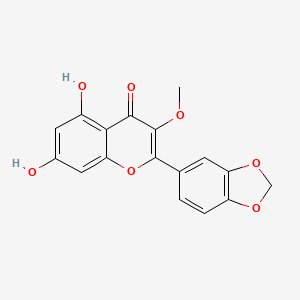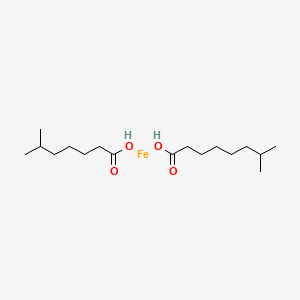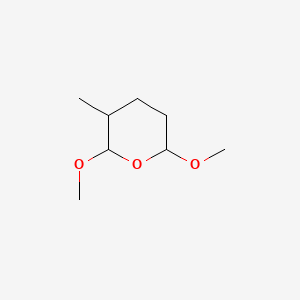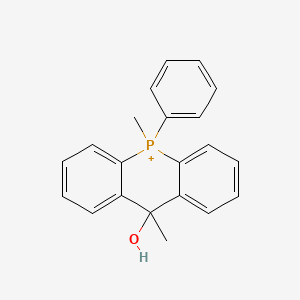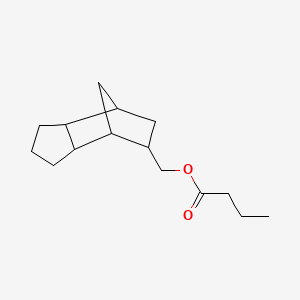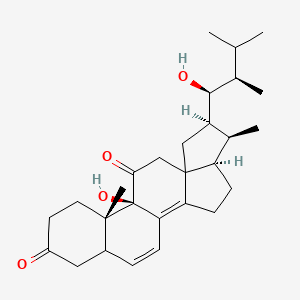
Magnesium bis(tetracosylbenzenesulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium bis(tetracosylbenzenesulphonate) is a complex organometallic compound with the molecular formula C60H106MgO6S2 . This compound is characterized by its unique structure, which includes magnesium ions coordinated with tetracosylbenzenesulphonate ligands. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(tetracosylbenzenesulphonate) typically involves the reaction of magnesium salts with tetracosylbenzenesulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Dissolution of magnesium salts: Magnesium chloride or magnesium sulfate is dissolved in an appropriate solvent.
Addition of tetracosylbenzenesulphonic acid: The acid is added to the solution, and the mixture is stirred at a specific temperature.
Precipitation: The product precipitates out of the solution and is collected by filtration.
Industrial Production Methods
Industrial production of magnesium bis(tetracosylbenzenesulphonate) follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
Magnesium bis(tetracosylbenzenesulphonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
科学研究应用
Magnesium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and lubricants
作用机制
The mechanism by which magnesium bis(tetracosylbenzenesulphonate) exerts its effects involves its interaction with molecular targets and pathways. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The sulphonate groups enhance its solubility and interaction with various substrates. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
Magnesium bis(trifluoromethane)sulfonimide: Known for its catalytic properties in organic synthesis.
Magnesium bis(diisopropyl)amide: Used as a non-nucleophilic base in organic reactions.
Magnesium bis(monoperoxyphthalate) hexahydrate: Utilized as an oxidizing agent in various chemical processes.
Uniqueness
Magnesium bis(tetracosylbenzenesulphonate) is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
属性
CAS 编号 |
85865-93-6 |
|---|---|
分子式 |
C60H106MgO6S2 |
分子量 |
1011.9 g/mol |
IUPAC 名称 |
magnesium;2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
InChI 键 |
DVLCZMKTVXJJDP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


